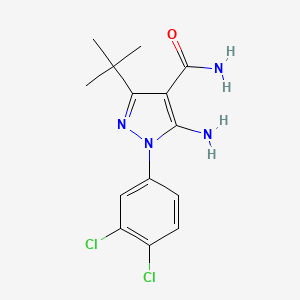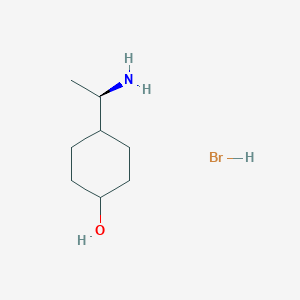
(R)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is a chiral compound with a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 4-(1-Aminoethyl)cyclohexanone using a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide often involves large-scale catalytic hydrogenation processes. The use of high-pressure hydrogenation reactors and efficient chiral catalysts allows for the production of the compound in high yields and purity. The final product is typically isolated as the hydrobromide salt to enhance its stability and solubility.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Formation of 4-(1-Aminoethyl)cyclohexanone or 4-(1-Aminoethyl)cyclohexanal.
Reduction: Formation of 4-(1-Aminoethyl)cyclohexane.
Substitution: Formation of 4-(1-Aminoethyl)cyclohexyl halides or alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of ®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter release and receptor activity, leading to changes in cellular signaling. Its effects on the central nervous system are of particular interest in the study of neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide: The enantiomer of the compound with different biological activities.
4-(1-Aminoethyl)cyclohexanone: A precursor in the synthesis of the compound.
4-(1-Aminoethyl)cyclohexane: A reduced form of the compound.
Uniqueness
®-4-(1-Aminoethyl)cyclohexan-1-ol hydrobromide is unique due to its chiral nature and specific interactions with biological targets. Its ability to modulate neurotransmitter systems sets it apart from other similar compounds, making it a valuable tool in neurological research.
Eigenschaften
Molekularformel |
C8H18BrNO |
|---|---|
Molekulargewicht |
224.14 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoethyl]cyclohexan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17NO.BrH/c1-6(9)7-2-4-8(10)5-3-7;/h6-8,10H,2-5,9H2,1H3;1H/t6-,7?,8?;/m1./s1 |
InChI-Schlüssel |
HJAZDMVXUMHDDS-PUFYQOQHSA-N |
Isomerische SMILES |
C[C@H](C1CCC(CC1)O)N.Br |
Kanonische SMILES |
CC(C1CCC(CC1)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



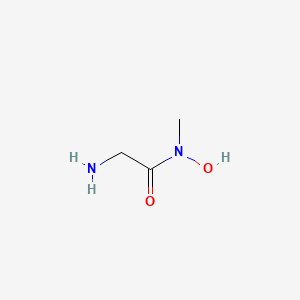
![1'-Tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13328357.png)
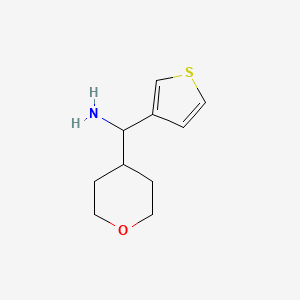
![4,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13328368.png)

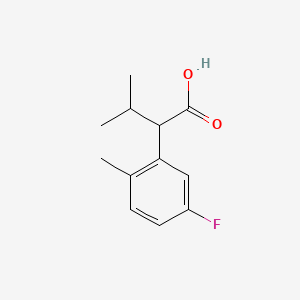
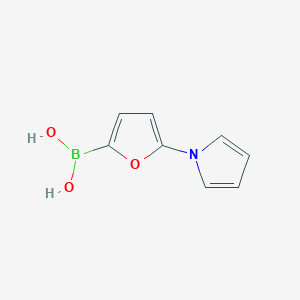

![2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
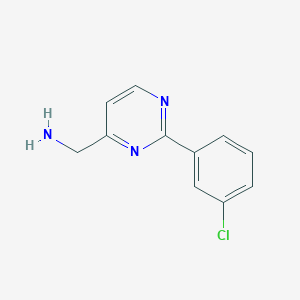
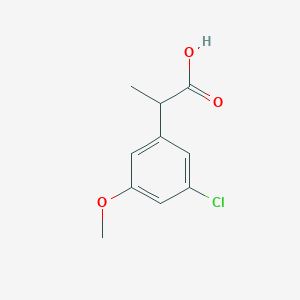
![8-Ethyl-3-methoxy-7,10-dihydro-11H-benzo[e]pyrido[4,3-b]indol-11-one](/img/structure/B13328425.png)
